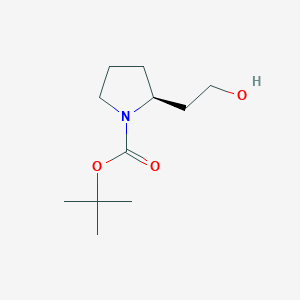

(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine

Vue d'ensemble

Description

(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their versatile biological and chemical properties. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl substituent, which contribute to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-2-pyrrolidone.

Protection: The nitrogen atom of (S)-2-pyrrolidone is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Reduction: The carbonyl group of the protected pyrrolidone is reduced to a hydroxyl group using a reducing agent like lithium aluminum hydride (LiAlH4).

Hydroxyethylation: The resulting (S)-1-Boc-2-hydroxypyrrolidine is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to remove the Boc protecting group using strong acids like trifluoroacetic acid (TFA).

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: TFA in dichloromethane (DCM) at room temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products

Oxidation: (S)-1-Boc-2-(2-oxoethyl)pyrrolidine.

Reduction: (S)-2-(2-hydroxyethyl)pyrrolidine.

Substitution: (S)-1-Boc-2-(2-alkoxyethyl)pyrrolidine.

Applications De Recherche Scientifique

(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of functional materials.

Mécanisme D'action

The mechanism of action of (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can act as a ligand for enzymes and receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, and signal transduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-1-Boc-2-(2-aminoethyl)pyrrolidine

- (S)-1-Boc-2-(2-methoxyethyl)pyrrolidine

- (S)-1-Boc-2-(2-chloroethyl)pyrrolidine

Uniqueness

(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine is unique due to its hydroxyethyl substituent, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the hydroxy group allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets.

Activité Biologique

(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Boc Group : A tert-butoxycarbonyl (Boc) protecting group, which enhances stability and solubility.

- Hydroxyethyl Side Chain : This functional group contributes to the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Some key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various conditions.

- Receptor Interaction : Its structural characteristics allow it to bind effectively to certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial effects. These compounds have been tested against various bacterial strains, demonstrating significant inhibition of growth, which suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound. It has been evaluated in models of neurodegenerative diseases, showing promise in reducing neuronal damage and promoting cell survival under stress conditions .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Cell Models

In a study assessing the neuroprotective effects of this compound, researchers utilized neuronal cell lines subjected to oxidative stress. The compound demonstrated a dose-dependent reduction in cell death, suggesting its potential as a therapeutic agent for neurodegenerative disorders. The mechanism was linked to the modulation of oxidative stress pathways and apoptosis-related proteins .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPOLUPSEVGAAS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.